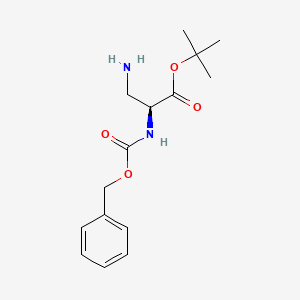

(s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester

Description

(S)-3-Amino-2-Cbz-Amino-Propionic Acid Tert-Butyl Ester (CAS: 77215-55-5) is a chiral amino acid derivative featuring a tert-butyl ester and a benzyloxycarbonyl (Cbz) protecting group. Its IUPAC name is tert-butyl (2S)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate, with the molecular formula C₁₆H₂₃N₃O₄ and a molecular weight of 321.37 g/mol . This compound is widely used in peptide synthesis and medicinal chemistry due to its stereochemical stability and orthogonal protecting groups (Cbz for the amino group and tert-butyl ester for the carboxylic acid). Its tert-butyl ester enhances solubility in organic solvents, while the Cbz group allows selective deprotection under hydrogenolysis conditions .

Propriétés

IUPAC Name |

tert-butyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(9-16)17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTOOFAUODQZRP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445183 | |

| Record name | (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77215-55-5 | |

| Record name | (s)-3-amino-2-cbz-amino-propionic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tertiary butyl Na-Z-L-2,3-diaminopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically involves:

- Protection of amino groups using the benzyloxycarbonyl (Cbz) group.

- Esterification of the carboxylic acid moiety to the tert-butyl ester.

- Selective benzylation of the hydroxy group to introduce the benzyloxy functionality.

- Purification and isolation of the final product with high stereochemical purity.

The process aims for high yield, stereoselectivity, and purity using cost-effective and non-hazardous reagents.

Stepwise Preparation Process

| Step No. | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Esterification of (2R,3S)-3-phenylisoserine salt to form tert-butyl ester | Alcohol (C1-C4 alkyl alcohol, e.g., tert-butanol), mineral acid catalyst (e.g., H2SO4), temperature 35-60°C (preferably 40-55°C) | Converts free acid to tert-butyl ester, mild acidic conditions prevent racemization |

| 2 | Selective benzylation of hydroxy group | Sodium hydride (NaH) as base, benzyl halide (e.g., benzyl bromide), organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or C1-C4 alcohols, temperature 0-35°C | Introduces benzyloxy protecting group selectively on the hydroxy function |

| 3 | De-esterification (if required) | Aqueous base solution (LiOH, NaOH, KOH, Na2CO3, or K2CO3), organic solvents (C1-C4 alcohol or C3-C8 ketone), temperature 0-35°C (room temperature preferred) | Removes ester groups selectively when needed for further modifications |

| 4 | Purification and isolation | Organic solvent extraction, solvent recovery under vacuum below boiling point (approx. 10°C less than solvent boiling point), non-polar solvents like dichloromethane for extraction | Ensures removal of impurities and recovery of high purity product |

This process is designed to maintain stereochemical integrity and maximize yield and purity.

Detailed Reaction Scheme (Summary)

- Starting from the optically active (2R,3S)-3-phenylisoserine salt, esterification with tert-butanol in the presence of sulfuric acid yields the tert-butyl ester.

- The hydroxy group is then selectively benzylated using benzyl bromide and sodium hydride in an aprotic solvent such as DMF or THF.

- The resulting compound is purified by solvent extraction and vacuum solvent recovery.

- The product can be isolated as the tert-butyl ester with the Cbz protecting group intact, ready for use in further synthetic steps, such as coupling to taxane cores.

Research Findings and Optimization

- The described method improves upon earlier stereoselective syntheses by avoiding hazardous reagents and expensive resolving agents.

- The use of inexpensive and readily available reagents like sodium hydride and benzyl bromide, combined with mild reaction conditions, results in better yields and purity.

- The process is scalable and suitable for industrial production of taxane side chains.

- Purification techniques involving solvent extraction and vacuum recovery minimize product degradation and loss.

- The stereochemical purity of the product is critical, as it directly affects the biological activity of downstream taxane derivatives.

Comparative Data Table: Key Reaction Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Esterification temperature | 35-60°C (optimal 40-55°C) | Controls reaction rate and prevents racemization |

| Benzylation temperature | 0-35°C | Ensures selective benzylation without side reactions |

| Solvents for benzylation | DMF, THF, C1-C4 alcohols | Influence solubility and reaction kinetics |

| Base for benzylation | Sodium hydride (NaH) | Strong base for deprotonation, enabling benzylation |

| De-esterification base | LiOH, NaOH, KOH, Na2CO3, K2CO3 | Mild bases for selective ester hydrolysis |

| Purification solvents | Dichloromethane (non-polar), alcohols, ketones | Efficient extraction and impurity removal |

| Solvent recovery temperature | ~10°C below solvent boiling point | Prevents thermal decomposition |

Analyse Des Réactions Chimiques

Types of Reactions

(s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester can undergo several types of chemical reactions, including:

Esterification: The formation of esters from carboxylic acids and alcohols.

Hydrolysis: The breakdown of esters into carboxylic acids and alcohols under acidic or basic conditions.

Substitution: Reactions where one functional group is replaced by another.

Common Reagents and Conditions

Esterification: Typically involves the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.

Major Products

Esterification: Produces esters and dicyclohexylurea as a byproduct.

Hydrolysis: Produces carboxylic acids and alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

-

Peptide Synthesis

- (s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester is primarily used as a building block in the synthesis of peptides. The protection of the amino group allows for selective reactions without interference from other functional groups. This property is crucial in constructing complex peptide structures with high specificity.

-

Enzyme Mechanism Studies

- In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. By incorporating it into peptide sequences, researchers can study how enzymes recognize and process these substrates, leading to insights into biochemical pathways.

- Medicinal Chemistry

- Industrial Applications

Case Studies

- Synthesis of Peptide Analogues

- Investigating Enzyme Interactions

Mécanisme D'action

The mechanism of action of (s)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester involves its role as a protected amino acid derivative. The tert-butyl ester group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparaison Avec Des Composés Similaires

Structural Comparison

The table below highlights key structural differences between (S)-3-Amino-2-Cbz-Amino-Propionic Acid Tert-Butyl Ester and analogous compounds:

Pharmacological Relevance

- Protease Inhibition: Derivatives with cyclopropyl groups (e.g., [1-((S)-2-Amino-Propionyl)-Piperidin-3-Yl]-Cyclopropyl-Carbamic Acid Tert-Butyl Ester) show promise in targeting viral proteases like SARS-CoV 3CL .

- Antimicrobial Activity : Compounds with extended alkyl chains (e.g., 3-methyl-butyryl) exhibit enhanced bactericidal effects against MRSA and Gram-positive pathogens .

Activité Biologique

(S)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester, also known as CBZ-L-lysine tert-butyl ester, is a synthetic amino acid derivative that exhibits notable biological activities. This compound is primarily recognized for its applications in medicinal chemistry, particularly in the development of peptide-based therapeutics and as a building block for more complex molecules.

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 294.35 g/mol

- CAS Number : 77215-55-5

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 444.3 ± 45.0 °C (Predicted) |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) |

| pKa | 10.57 ± 0.46 (Predicted) |

| Storage Temperature | 2-8 °C (Protect from light) |

This compound acts as a precursor in the synthesis of various bioactive peptides and peptidomimetics. Its structure allows for modifications that enhance the pharmacological properties of the resulting compounds. The compound's ability to mimic natural amino acids makes it a valuable tool in drug design.

Therapeutic Applications

- Antimicrobial Activity : Research indicates that derivatives of amino acids, including those based on (S)-3-amino-2-cbz-amino-propionic acid, exhibit antimicrobial properties, which are essential in developing new antibiotics .

- Anti-inflammatory Effects : Some studies have suggested that related compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Properties : Peptides derived from this amino acid have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative disorders .

Study on Peptide Synthesis

A study highlighted the synthesis of novel peptides using (S)-3-amino-2-cbz-amino-propionic acid as a building block. These peptides demonstrated enhanced stability and biological activity compared to their natural counterparts, showcasing the advantages of using such synthetic amino acids in therapeutic development .

Development of Peptidomimetics

Research has focused on modifying the structure of (S)-3-amino-2-cbz-amino-propionic acid to create peptidomimetics that resist proteolytic degradation while maintaining biological activity. These modifications include capping terminal groups to improve stability and efficacy .

Q & A

What are the optimal synthetic routes for preparing (S)-3-Amino-2-cbz-amino-propionic acid tert-butyl ester with high enantiomeric purity?

The synthesis typically involves sequential protection of amino and carboxyl groups. A common approach is:

Amino protection : Introduce the carbobenzyloxy (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the secondary amine.

Carboxyl activation : Convert the carboxylic acid to a tert-butyl ester using Boc₂O (di-tert-butyl dicarbonate) in the presence of a catalyst like DMAP.

Chiral integrity : Use (S)-configured starting materials or employ asymmetric synthesis techniques, such as enzymatic resolution, to ensure stereochemical fidelity.

Purification via flash chromatography (hexane/ethyl acetate gradients) or recrystallization ensures ≥98% purity .

How can researchers troubleshoot low yields during the coupling of the Cbz-protected amine to the tert-butyl ester moiety?

Low yields often stem from incomplete activation or steric hindrance. Mitigation strategies include:

- Activating agents : Use DCC (dicyclohexylcarbodiimide) or EDC/HOBt for efficient carboxylate activation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Temperature control : Maintain reactions at 0–4°C to minimize side reactions like racemization.

Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and adjust stoichiometry if unreacted starting material persists .

What advanced analytical techniques are critical for characterizing this compound’s structural and chiral integrity?

- NMR spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl, δ 5.1 ppm for Cbz CH₂), ¹³C NMR (δ 28 ppm for tert-butyl carbons).

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to confirm >99% enantiomeric excess.

- Mass spectrometry : ESI-MS ([M+H]⁺ expected at ~351.4 Da) validates molecular weight.

- Polarimetry : Specific rotation ([α]D²⁵ ≈ +15° to +20° in methanol) corroborates (S)-configuration .

How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions?

The tert-butyl ester is labile under strong acidic conditions (e.g., TFA) but stable in mild bases (pH 7–9). For example:

- Acid-mediated cleavage : 20% TFA in DCM removes the ester within 2 hours at 25°C.

- Base stability : Exposure to 0.1 M NaOH at 25°C for 24 hours results in <5% hydrolysis.

Pre-storage at –20°C in anhydrous DCM minimizes degradation .

What are the challenges in deprotecting the Cbz group without affecting the tert-butyl ester?

Hydrogenolysis (H₂/Pd-C in ethanol) selectively removes the Cbz group but risks tert-butyl ester hydrolysis if prolonged. Key steps:

- Use 10% Pd/C under 1 atm H₂ for 4–6 hours.

- Monitor by TLC (disappearance of Cbz UV spot at Rf ~0.5).

Alternative: Employ TMSCl/NaI in acetonitrile for mild, non-catalytic deprotection .

How can researchers assess the compound’s compatibility with solid-phase peptide synthesis (SPPS)?

- Coupling efficiency : Test with Fmoc-protected amino acids using HBTU/DIPEA in DMF. Optimal coupling times (2–4 hours) prevent racemization.

- Resin compatibility : Use Wang or Rink amide resins; avoid strong acids (e.g., HCl) that cleave the tert-butyl ester prematurely.

- Deprotection monitoring : Analyze by LC-MS after each SPPS cycle to detect truncations .

What strategies mitigate racemization during the synthesis of peptide derivatives containing this compound?

- Low-temperature coupling : Perform reactions at 4°C with HOBt/DIC to minimize base-induced racemization.

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and thermal exposure.

- Chiral additives : Add 1% (v/v) N-hydroxyphthalimide to stabilize the activated intermediate .

How can LC-MS be utilized to identify and quantify byproducts formed during synthesis?

- Gradient elution : 5–95% acetonitrile/0.1% formic acid over 20 minutes (C18 column).

- Byproduct identification : Look for [M+Na]⁺ adducts (e.g., m/z 373.4 for tert-butyl ester hydrolysis).

- Quantitation : Use external calibration curves (R² >0.99) for impurities <0.5% .

What solvent systems optimize the compound’s solubility for use in cross-coupling reactions?

- High solubility : DMSO or DMF (up to 50 mM at 25°C).

- Low solubility : Avoid THF or ethyl acetate, which precipitate the compound at >10 mM.

- Co-solvents : 10% (v/v) DCM in DMF improves solubility for Suzuki-Miyaura couplings .

How do steric effects from the tert-butyl group impact nucleophilic substitution reactions at the β-amino position?

The tert-butyl ester creates steric hindrance, reducing nucleophilic attack rates. Solutions:

- Activating groups : Introduce electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity.

- Microwave-assisted reactions : Increase reaction efficiency (e.g., 80°C, 30 minutes) under pressurized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.